molecular formula C19H19N5O2S B2434615 N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 905764-36-5

N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2434615
CAS No.: 905764-36-5
M. Wt: 381.45
InChI Key: IOVVFDZWKVZKGF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12-4-3-5-15(10-12)18-22-23-19(24(18)20)27-11-17(26)21-16-8-6-14(7-9-16)13(2)25/h3-10H,11,20H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVVFDZWKVZKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C17H18N6O3S
  • CAS Number : 760182-20-5

The structure features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazole showed moderate activity against various bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the sulfanyl group in this compound may enhance its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameBacterial StrainActivity (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEnterococcus faecalis40 µg/mL
This compoundTBD

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable investigation involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. The study indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl and triazole rings significantly influence the biological activity of the compound. For example:

  • Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • Substitution patterns on the triazole ring are critical for antimicrobial efficacy.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted by Walid Fayad et al. highlighted the effectiveness of a related compound in inhibiting tumor growth in vivo. The compound was tested on xenograft models, showing a significant reduction in tumor size compared to controls .
  • Antimicrobial Screening : Another study assessed various derivatives against a panel of bacterial strains using the disk diffusion method. The results indicated that certain modifications to the triazole moiety increased antibacterial activity significantly .

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